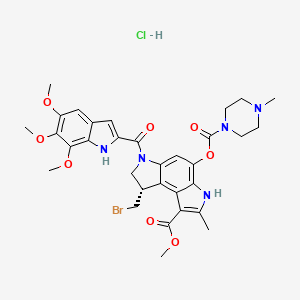

Pibrozelesin hydrochloride

Description

In Vitro Antitumor Activity Evaluation

The initial assessment of pibrozelesin's anticancer properties was conducted through in vitro studies, which involve testing the compound directly on cancer cells grown in a laboratory setting.

Early in vitro experiments have explored the antitumor capabilities of pibrozelesin (B1677778) in human small cell lung cancer (SCLC) cells. researchgate.net Research has shown that pibrozelesin can inhibit the proliferation of the H69 SCLC cell line, with a reported IC50 (the concentration at which 50% of cell growth is inhibited) of 1.9 μM. medchemexpress.com Furthermore, studies have demonstrated that pibrozelesin induces DNA strand breaks in H69 cells in a manner that is dependent on the concentration of the compound used. ncats.io This provides direct evidence of its DNA-damaging mechanism in this specific cancer cell type.

Pibrozelesin was developed as a semisynthetic derivative of duocarmycin B2. ncats.io The duocarmycins are a class of natural products known for their potent antitumor properties. researchgate.net Preclinical studies have focused on evaluating the efficacy of duocarmycin derivatives in various in vitro models to lay the groundwork for further research. researchgate.net

In Vivo Antitumor Efficacy in Preclinical Animal Models

Following promising in vitro results, the evaluation of pibrozelesin progressed to in vivo studies, which involve the use of animal models to better understand the compound's effects in a living organism.

To assess the in vivo efficacy of anticancer agents, researchers often utilize xenograft models. biocytogen.comaltogenlabs.com These models involve transplanting human tumor cells into immunodeficient mice, creating a system for studying tumor growth and response to treatment in a living animal. biocytogen.comaltogenlabs.com The selection of appropriate cell lines and the validation of these models are crucial for obtaining reliable preclinical data. nih.govcrownbio.com Models can be established from well-characterized cancer cell lines (cell line-derived xenografts or CDX) or from patient tumor tissue (patient-derived xenografts or PDX). biocytogen.comcrownbio.com

In vivo experiments have demonstrated that pibrozelesin significantly inhibits the growth of several murine solid tumors. researchgate.net These include Colon 26 adenocarcinoma, Colon 38 adenocarcinoma, and B16 melanoma. researchgate.net The compound has also shown efficacy against murine leukemias, such as P388 and L1210, through both localized and systemic administration. researchgate.net

Table 1: In Vivo Antitumor Activity of Pibrozelesin in Murine Models

| Tumor Model | Route of Administration | Efficacy |

|---|---|---|

| Colon 26 adenocarcinoma | Local and Systemic | Significant growth inhibition researchgate.net |

| Colon 38 adenocarcinoma | Local and Systemic | Significant growth inhibition researchgate.net |

| B16 melanoma | Local and Systemic | Significant growth inhibition researchgate.net |

| P388 leukemia | Local and Systemic | Significant growth inhibition researchgate.net |

Combination Therapy Approaches in Preclinical Settings

The investigation of combination therapies in preclinical models is a common strategy to enhance antitumor efficacy and overcome potential drug resistance. nih.govgloballymealliance.org While specific preclinical combination studies involving pibrozelesin hydrochloride are not detailed in the provided search results, the general principle of combining agents with different mechanisms of action is a well-established approach in cancer research. nih.govgloballymealliance.orgmiguelprudencio.com For instance, the combination of different classes of chemotherapeutic agents is often explored to achieve synergistic effects. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H37BrClN5O8 |

|---|---|

Molecular Weight |

735.0 g/mol |

IUPAC Name |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |

InChI Key |

LXRTZQKDZOKJRQ-GMUIIQOCSA-N |

Isomeric SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

Canonical SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Pibrozelesin Hydrochloride

Mechanism of Action at the Molecular Level

The antitumor effects of Pibrozelesin (B1677778) are initiated through a cascade of molecular interactions, beginning with its activation within the cellular environment and leading to significant DNA damage.

Pibrozelesin is designed as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects. nih.gov This bioactivation is specifically mediated by carboxyl esterases (CEs), a family of hydrolytic enzymes present in various tissues and within tumor cells. medchemexpress.commedchemexpress.comnih.gov Pibrozelesin contains a carbamate (B1207046) ester linkage which is recognized and cleaved by these enzymes. nih.govacs.org This enzymatic hydrolysis unmasks the active phenolic derivative of the duocarmycin.

The critical role of carboxyl esterases in the activation of Pibrozelesin has been demonstrated in preclinical studies. In the human small cell lung cancer cell line NCI-H69, the cytotoxic potency of Pibrozelesin increased dramatically in the presence of added carboxyl esterase. nih.gov As shown in the table below, the concentration of Pibrozelesin required to inhibit cell growth by 50% (IC50) after a four-hour exposure decreased by approximately 65-fold when the highest concentration of carboxyl esterase was present, confirming that the enzyme is essential for converting Pibrozelesin to its highly active form. nih.gov

| Carboxyl Esterase Concentration (mU/mL) | IC50 of Pibrozelesin in H69 Cells (nM) |

| 0 | 460 |

| 26 | 120 |

| 130 | 30 |

| 650 | 7 |

| Data sourced from a study on the activation of Pibrozelesin in human small cell lung cancer cells. nih.gov |

Once activated, the primary molecular target of Pibrozelesin is nuclear DNA. As a member of the duocarmycin family, its active form functions as a potent DNA alkylating agent. nih.govsmolecule.com The mechanism involves selective binding to the minor groove of the DNA helix, with a preference for AT-rich sequences. nih.govresearchgate.net Following this binding, the agent irreversibly alkylates the N3 position of an adenine (B156593) base. nih.govresearchgate.netresearchgate.net

This covalent modification of DNA disrupts the helical structure and integrity, leading to the induction of DNA strand breaks. medchemexpress.commedchemexpress.com The formation of these breaks has been confirmed in a concentration-dependent manner in cancer cells treated with Pibrozelesin. nih.gov This DNA damage is a severe cellular lesion that, if not repaired, triggers downstream signaling pathways leading to cell death. nih.gov

The established primary mechanism of action for Pibrozelesin and the duocarmycin class is DNA alkylation. nih.govresearchgate.net While some DNA minor groove binding agents have been shown to interact with and poison enzymes like topoisomerase I aacrjournals.org, this is not considered the principal mechanism for duocarmycins. Their profound cytotoxicity is attributed directly to the formation of covalent DNA adducts and subsequent strand breaks that disrupt DNA replication and transcription. researchgate.netresearchgate.net The ability of duocarmycin-based therapies to work in tumors resistant to topoisomerase inhibitors further suggests a distinct mechanism of action. aacrjournals.org

Cellular Responses and Biological Effects in Preclinical Models

The molecular damage inflicted by Pibrozelesin triggers profound cellular responses, primarily the disruption of the cell division cycle and the activation of programmed cell death.

By inducing DNA damage, Pibrozelesin activates cellular DNA damage checkpoints, leading to cell cycle arrest. This is a protective mechanism that prevents the cell from replicating damaged DNA. Preclinical studies have shown that Pibrozelesin and other duocarmycin analogs cause cells to accumulate in specific phases of the cell cycle. Pibrozelesin has been reported to induce arrest in the S and G2 phases. smolecule.com This is consistent with findings for other duocarmycins, which robustly induce G2/M phase arrest in various cancer cell lines, including acute myeloid leukemia (AML) and glioblastoma. nih.govmedchemexpress.comaai.org In some models, a dose-dependent effect is observed, with lower concentrations causing S phase arrest and higher concentrations leading to arrest in the G0/G1 phase. tandfonline.com This interruption of the cell cycle is a direct consequence of the DNA damage, which halts cell division and ultimately contributes to the compound's antitumor effect. nih.gov

| Compound/Analog | Cell Line(s) | Observed Cell Cycle Arrest |

| Pibrozelesin | General | S and G2 phase arrest smolecule.com |

| Duocarmycin SA (DSA) | Molm-14, HL-60 (AML) | G2/M phase arrest nih.govaai.org |

| Seco-Duocarmycin SA | LN18, T98G (Glioblastoma) | S and G2/M phase arrest medchemexpress.com |

| BocNHO (Duocarmycin Prodrug) | EMT6 (Breast), A549 (Lung), PC3-MM2 (Prostate) | S phase arrest at low doses; G0/G1 arrest at higher doses tandfonline.com |

When DNA damage is too severe to be repaired, the cell is directed to undergo apoptosis, or programmed cell death. Pibrozelesin and its analogs are potent inducers of apoptosis. smolecule.comncats.io The mechanism of cell death is primarily through apoptosis rather than necrosis, as demonstrated by experiments using Annexin-V staining in multiple cancer cell lines. tandfonline.commdpi.com

The induction of apoptosis by duocarmycins occurs in a dose-dependent manner. aai.orgmdpi.com For example, in AML cells, picomolar concentrations of Duocarmycin SA led to a significant increase in apoptotic cells. aai.org This process is driven by the intrinsic apoptotic pathway, which is initiated by DNA damage. Studies have shown that treatment with duocarmycins leads to changes in the expression of key regulatory proteins in this pathway, including the activation of initiator caspase-9 and executioner caspase-3, and modulation of the Bcl-2 family of proteins. nih.gov

Mechanisms of Preclinical Drug Resistance

The emergence of drug resistance is a significant challenge in cancer chemotherapy, limiting the long-term efficacy of many therapeutic agents. In the context of Pibrozelesin hydrochloride, a derivative of the duocarmycin class of DNA alkylating agents, understanding the molecular mechanisms that underpin resistance is crucial for optimizing its therapeutic application and developing strategies to overcome it. Preclinical studies have explored several potential avenues through which cancer cells may develop resistance to this class of compounds. These mechanisms primarily revolve around alterations in drug transport, leading to reduced intracellular accumulation, and modifications in the enzymatic activation of the prodrug.

Investigation of Efflux Pump Involvement (e.g., ABC Transporters)

A common mechanism of multidrug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect. acs.org The most well-characterized of these is P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.gov

However, a notable feature of the duocarmycin class of compounds, including this compound, is their ability to circumvent this common resistance mechanism. Studies have indicated that duocarmycins are generally not effective substrates for P-gp. acs.org This suggests that the development of resistance to this compound through the upregulation of P-gp-mediated efflux is less likely compared to other classes of chemotherapeutic agents that are known P-gp substrates. This characteristic is considered a significant advantage, as it implies that this compound could remain effective in tumors that have developed multidrug resistance via P-gp overexpression. acs.org While P-gp is the most prominent, other ABC transporters like the multidrug resistance-associated proteins (MRP) and breast cancer resistance protein (BCRP) also contribute to drug resistance, though their specific interaction with this compound is less characterized in the available literature. nih.gov

Alterations in Target Enzyme Expression

This compound is a prodrug that requires activation by intracellular enzymes to exert its cytotoxic effects. Specifically, it is activated by carboxylesterases, which hydrolyze the parent compound to its active form, enabling it to alkylate DNA. nih.govfiocruz.br Consequently, a key potential mechanism of resistance is the alteration of carboxylesterase activity or expression within cancer cells.

A pivotal study has demonstrated that intracellular carboxylesterase activity is a critical determinant of cellular sensitivity to this compound (referred to as KW-2189 in the study). fiocruz.br This research suggests that cell lines with lower intrinsic carboxylesterase activity exhibit reduced sensitivity to the drug. This implies that a downregulation in the expression of the specific carboxylesterases responsible for activating this compound could be a primary mechanism of acquired resistance.

The process of resistance through altered enzyme expression can occur through several mechanisms, including genetic mutations in the enzyme-encoding gene that reduce its catalytic efficiency, or epigenetic modifications that lead to decreased transcription of the gene and subsequently lower levels of the activating enzyme. nih.gov While the specific carboxylesterase isozymes involved in this compound activation are a subject of ongoing research, the principle that their reduced function can lead to drug resistance is a critical consideration in the preclinical evaluation of this compound.

Interactive Data Table: Preclinical Resistance Mechanisms to this compound

| Resistance Mechanism | Description | Implication for this compound |

| Efflux Pump Upregulation | Increased expression of ABC transporters (e.g., P-glycoprotein) that pump drugs out of the cell. | Duocarmycin analogues are generally poor substrates for P-glycoprotein, suggesting a lower likelihood of this resistance mechanism. |

| Altered Target Enzyme Expression | Reduced expression or activity of the enzyme required to activate the prodrug. | This compound requires activation by carboxylesterases. Lower intracellular carboxylesterase activity has been shown to decrease sensitivity to the drug. |

Prodrug Design and Biotransformation Research

Design Principles for Pibrozelesin (B1677778) Hydrochloride

The design of pibrozelesin hydrochloride as a carrier-linked prodrug was guided by established pharmaceutical principles aimed at optimizing the drug's physicochemical and pharmacokinetic properties. googleapis.comgoogleapis.com This approach involves chemically linking the active drug to a carrier moiety through a temporary bond. googleapis.com

A primary challenge in the development of many potent anticancer agents, including duocarmycin analogues, is their low water solubility, which complicates formulation and administration. nih.govnih.gov The prodrug approach is a widely used strategy to address this limitation. nih.gov By modifying the parent drug with more polar or ionizable functional groups, its aqueous solubility can be significantly increased. nih.govorientjchem.org

A critical feature of a carrier-linked prodrug is the temporary linkage that connects the inactive carrier portion to the active drug molecule. googleapis.com This bond must be stable enough to prevent premature drug release while in circulation but susceptible to cleavage under specific physiological conditions, typically through enzymatic action. slideshare.netgoogleapis.com

Pibrozelesin was designed with an enzymatically labile ester linkage. medchemexpress.com Ester bonds are commonly used in prodrug design because the body contains a variety of esterase enzymes that can efficiently hydrolyze them. slideshare.net This design ensures that the inactive pibrozelesin prodrug is converted into its active form primarily within the biological target environment where these enzymes are present. medchemexpress.com The activation is dependent on the cleavage of this specific ester bond to unmask the potent cytotoxic agent. medchemexpress.com

Preclinical Biotransformation and Metabolite Characterization

Biotransformation studies are essential to understand how a prodrug is converted into its active form and to identify the resulting metabolites. nuvisan.com These preclinical investigations are typically performed using in vitro systems, such as liver microsomes, and in vivo animal models to simulate human metabolism. nuvisan.compharmaron.com

Pibrozelesin is a derivative of the natural antibiotic Duocarmycin B2. medchemexpress.com The primary goal of its biotransformation is the release of this highly active parent compound. Upon enzymatic cleavage of its labile ester linkage, pibrozelesin is converted into its active metabolite. This active form belongs to the duocarmycin class of DNA alkylating agents, which exert their potent antitumor effect by binding to the minor groove of DNA and causing irreversible alkylation, leading to DNA strand breaks and cell death. medchemexpress.comresearchgate.net The identification of these metabolites in preclinical studies confirms that the prodrug is functioning as designed. nuvisan.com

The conversion of the pibrozelesin prodrug into its active cytotoxic form is governed by a specific enzymatic pathway. medchemexpress.com Preclinical research demonstrates that pibrozelesin is activated via hydrolysis by carboxyl esterases. medchemexpress.com These enzymes are ubiquitous in the body, particularly in the liver, plasma, and tumor cells, providing multiple sites for prodrug activation. slideshare.net The enzymatic reaction involves the cleavage of the ester bond within the pibrozelesin molecule, which initiates a chemical sequence that releases the active duocarmycin analog. medchemexpress.com This targeted enzymatic conversion is a key element of the prodrug's design, allowing for the controlled release of the active therapeutic agent. googleapis.com

Preclinical Efficacy and Efficacy Model Investigations

Combination Therapy Approaches in Preclinical Settings

Synergistic Interactions with Established Antineoplastic Agents

The rationale for combining CDK4/6 inhibitors with other antineoplastic agents stems from the potential to enhance therapeutic efficacy and overcome resistance. frontiersin.org Preclinical studies have explored numerous combinations across various cancer types, revealing both synergistic and, in some cases, antagonistic interactions.

Combination with Endocrine Therapies: In hormone receptor-positive (HR+) breast cancer models, the combination of CDK4/6 inhibitors with endocrine therapies like tamoxifen, letrozole, or fulvestrant (B1683766) has shown significant synergistic effects. oup.com This dual inhibition of the ER and CDK4/6 pathways leads to a more profound suppression of tumor growth compared to either agent alone. oup.com

Combination with PI3K/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cell growth and survival. Preclinical evidence in breast, pancreatic, and triple-negative breast cancer models indicates that combining CDK4/6 inhibitors with PI3K or mTOR inhibitors can overcome resistance to monotherapy and suppress proliferation. mdpi.comamegroups.org For instance, the combination of palbociclib (B1678290) with mTOR inhibitors has shown synergistic effects in lung cancer cell lines. ersnet.org This is partly because CDK4/6 inhibition can sometimes lead to an increase in cyclin D1 expression, an effect that can be counteracted by mTOR inhibitors. ersnet.org

Combination with MEK Inhibitors: In tumors driven by the RAS-MAPK pathway, such as some non-small cell lung cancers (NSCLC) and neuroblastomas, combining CDK4/6 inhibitors with MEK inhibitors like selumetinib (B1684332) has demonstrated synergistic growth inhibition. mdpi.comersnet.orgaacrjournals.org This combination enhances cell cycle arrest in the G1 phase. ersnet.org Interestingly, in neuroblastoma cell lines, an inverse correlation was observed between sensitivity to the MEK inhibitor binimetinib (B1684341) and the CDK4/6 inhibitor ribociclib, suggesting that combining these agents could address different sensitivity profiles within the tumor. aacrjournals.org

Combination with Chemotherapy: The interaction between CDK4/6 inhibitors and traditional chemotherapy is complex. Since CDK4/6 inhibitors cause G1 cell cycle arrest, they can potentially reduce the efficacy of chemotherapeutic agents that target dividing cells. mdpi.com However, some preclinical studies have shown synergistic effects. For example, in biliary tract cancer models, the combination of abemaciclib (B560072) with gemcitabine (B846) and cisplatin (B142131) was found to be synergistic, leading to increased cell cycle arrest and cell death. biorxiv.org

Interactive Data Table: Preclinical Synergistic Interactions of CDK4/6 Inhibitors Below is a summary of key preclinical findings on the synergistic interactions of various CDK4/6 inhibitors with other antineoplastic agents.

| CDK4/6 Inhibitor | Combination Agent | Cancer Model | Key Finding |

| Palbociclib, Abemaciclib | PI3K inhibitors | LUSC (in vitro, in vivo) | Significantly suppressed tumor cell growth more than single agents. ersnet.org |

| Palbociclib | Selumetinib (MEK inhibitor) | RAS-driven NSCLC | Synergistically enhanced growth inhibitory effect. ersnet.org |

| Palbociclib | mTOR inhibitors (Everolimus) | Lung cancer cell lines | Synergistically reversed resistance to CDK4/6 inhibition. ersnet.org |

| Ribociclib | Binimetinib (MEK inhibitor) | Neuroblastoma xenografts | Showed improved activity and synergistic G1 arrest. aacrjournals.org |

| Abemaciclib | Gemcitabine, Cisplatin | Biliary tract cancer (in vitro, in vivo) | Synergistic effect, mitigating chemotherapy-related toxicity. biorxiv.org |

| Palbociclib, Ribociclib, Abemaciclib | PI3K/mTOR inhibitors | Breast, pancreatic cancer | Overcame monotherapy resistance and suppressed proliferation. mdpi.com |

Evaluation of Efficacy in Drug-Resistant Preclinical Models

A significant challenge in cancer therapy is the development of drug resistance. nih.govmdpi.com Preclinical models are crucial for understanding the mechanisms of resistance to CDK4/6 inhibitors and for evaluating strategies to overcome it.

Mechanisms of Resistance: Resistance to CDK4/6 inhibitors can arise through various mechanisms. One of the most common is the loss of the retinoblastoma (Rb) protein, a key target of CDK4/6. amegroups.orgfrontiersin.org Without functional Rb, the cell cycle can proceed irrespective of CDK4/6 activity. amegroups.orgamegroups.cn Other mechanisms include the amplification of CDK6, alterations in cyclin proteins, and the activation of bypass signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways. amegroups.orgbiorxiv.org

Efficacy in Resistant Models: Preclinical studies have demonstrated that some CDK4/6 inhibitors may retain activity in models resistant to other inhibitors of the same class. For instance, abemaciclib has shown efficacy in HR+, HER2- breast cancer models that have developed resistance to palbociclib. mdpi.com This suggests that not all CDK4/6 inhibitors are identical in their activity and that sequencing or switching between them could be a viable therapeutic strategy. mdpi.com

Furthermore, combination therapies are being actively investigated to overcome resistance. In models where resistance is driven by the activation of bypass pathways, combining a CDK4/6 inhibitor with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) has shown promise in restoring sensitivity. mdpi.comamegroups.org For example, in malignant pleural mesothelioma models resistant to platinum-based chemotherapy, the CDK4/6 inhibitor palbociclib significantly reduced tumor growth and prolonged survival in mice. biorxiv.org

Interactive Data Table: Efficacy of CDK4/6 Inhibitors in Drug-Resistant Models This table summarizes preclinical studies evaluating CDK4/6 inhibitors in the context of drug resistance.

| CDK4/6 Inhibitor | Resistance Model | Key Finding |

| Palbociclib | Platinum-resistant malignant pleural mesothelioma (in vivo) | Significantly reduced tumor growth and prolonged overall survival. biorxiv.org |

| Abemaciclib | Palbociclib-resistant HR+, HER2- breast cancer models | Continued to derive benefit and robustly inhibit CDK4/6-mediated Rb phosphorylation. mdpi.com |

| CDK4/6 inhibitors + PI3K inhibitors | CDK4/6 inhibitor-sensitive model | Significantly improved the repression of tumor cell proliferation compared to monotherapy. amegroups.org |

| Abemaciclib | Gemcitabine/Cisplatin-resistant Biliary Tract Cancer | Synergistic effect in combination with chemotherapy, preventing abemaciclib resistance. biorxiv.org |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

Preclinical Pharmacokinetic Profiles

Absorption and Distribution Studies in Animal Models

No specific data is available on the absorption and distribution of Pibrozelesin (B1677778) hydrochloride in animal models.

Metabolic Fate and Excretion Pathways in Preclinical Species

Information on the metabolic pathways and excretion of Pibrozelesin hydrochloride in preclinical species is not available in the public domain.

Preclinical Pharmacodynamic Markers

Relationship Between Exposure and Pharmacological Effect in Preclinical Models

Specific details on the exposure-response relationship of this compound in preclinical models have not been published.

Biomarkers of DNA Damage and Cellular Response in Preclinical Studies

There is no publicly available information identifying specific biomarkers of DNA damage or cellular response used to characterize the preclinical pharmacodynamics of this compound.

Synthetic and Medicinal Chemistry Aspects

Chemical Synthesis Pathways and Methodologies

The chemical synthesis of Pibrozelesin (B1677778) hydrochloride has evolved to improve efficiency, yield, and quality for potential commercial production.

The key steps of this optimized synthesis are:

One-Pot Carbamoylation and Reduction: The synthesis begins with a one-pot reaction involving the carbamoylation of Duocarmycin B2 (1 ) to form an unstable keto intermediate (3a ), which is immediately reduced. This step avoids the need to isolate the unstable intermediate, leading to the more stable hydroxy compound 4 in a good yield. acs.org

Wagner-Meerwein Rearrangement: The hydroxy compound 4 undergoes a Wagner-Meerwein rearrangement of the methoxycarbonyl group. This key transformation results in the formation of the critical pyrrole (B145914) intermediate 6 . acs.org

Salt Formation: The final step involves the formation of the hydrobromide salt to yield Pibrozelesin (2 ). acs.org

This streamlined pathway significantly reduces the amount of the natural starting material needed, making the process more economical and efficient for large-scale production. acs.org

Synthetic Scheme of Pibrozelesin Hydrochloride

Figure 1: Simplified Synthetic Pathway to Pibrozelesin (KW-2189). This scheme illustrates the key transformations from the natural product Duocarmycin B2 to the final synthetic drug substance.

A comparison between the preliminary and the optimized synthesis highlights the significant improvements achieved.

| Feature | Preliminary Synthesis | Optimized Synthesis |

| Starting Material | Duocarmycin B2 (1) | Duocarmycin B2 (1) |

| Number of Steps | 7 | 3 |

| Overall Yield | 24% | 55% |

| Key Strategy | Protection/deprotection of phenolic group | One-pot carbamoylation/reduction, Wagner-Meerwein rearrangement |

| Scalability | Less suitable for large scale | Suitable for ~50 g scale production |

Table 1: Comparison of Synthetic Routes for Pibrozelesin (KW-2189). acs.org

A specific example of reaction condition optimization involved the choice of solvent. During the process development, 1,2-dichloroethane (B1671644) was considered as a reaction solvent. However, for the final scalable process, toluene (B28343) was selected. This decision was made despite toluene providing a lower yield for a particular step, likely due to safety, environmental, or regulatory considerations associated with chlorinated solvents in pharmaceutical manufacturing. acs.org The development process also involved the synthesis of potential degradation products to ensure they were absent from the final, high-quality this compound. acs.org

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

Pibrozelesin is the result of extensive structure-activity relationship (SAR) studies on the duocarmycin family of natural products. chemrxiv.orgacs.orgnih.gov These natural compounds, while highly potent, suffered from issues like high toxicity and poor stability, limiting their therapeutic potential. nih.govresearchgate.net The goal of SAR studies was to design analogs with an improved therapeutic index, better stability, and enhanced water solubility. acs.orgpharm.or.jp

The development of duocarmycin analogs involved systematic modifications to the molecule's core structure, which is generally composed of two main parts: the DNA alkylating subunit (Segment A) and the DNA binding subunit (Segment B). chemrxiv.orgacs.org

Modification of the Alkylating Subunit (Segment A): The key pharmacophore of the duocarmycins is the cyclopropapyrroloindole (CPI) or cyclopropabenzindole (CBI) system, which contains a reactive cyclopropane (B1198618) ring responsible for DNA alkylation. chemrxiv.orgnih.gov SAR studies explored creating prodrugs where this reactive cyclopropane is masked and only formed in situ. Pibrozelesin exemplifies this strategy, where the phenolic hydroxyl group necessary for cyclopropane formation is protected as a carbamate (B1207046) ester. chemrxiv.org This prevents the premature formation of the reactive alkylating agent. nih.gov Other strategies included the synthesis of achiral analogs to simplify synthesis and potentially alter activity. nih.gov

The potent antitumor activity of Pibrozelesin is dependent on several critical structural features and a specific activation mechanism.

Advanced Research Directions and Future Perspectives

The journey of pibrozelesin (B1677778) hydrochloride and the broader duocarmycin class of compounds did not conclude with their initial clinical evaluations. Instead, the potent cytotoxicity and unique DNA-alkylating mechanism of these molecules have continued to inspire advanced research, aiming to overcome earlier limitations and unlock their full therapeutic potential. Current and future research is focused on creating more sophisticated and targeted anticancer agents, leveraging cutting-edge technologies and a deeper understanding of cancer biology and drug resistance.

Q & A

Q. How can in silico modeling be integrated with experimental data to predict this compound’s mechanism of action?

- Methodological Answer : Perform molecular docking simulations against target proteins (e.g., using AutoDock Vina) to identify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use transcriptomic data (RNA-seq) to map downstream pathways affected by the compound .

Q. What statistical approaches are most appropriate for analyzing variance in efficacy outcomes across preclinical trials of this compound?

Q. How should researchers structure the introduction section of a manuscript to contextualize this compound within existing literature?

- Methodological Answer : Begin with the compound’s chemical class and therapeutic potential. Critically review gaps in current knowledge (e.g., unresolved toxicity mechanisms). Cite foundational studies on structurally analogous compounds (e.g., other hydrochlorides with similar targets) to justify hypotheses. Avoid redundant background details already covered in reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.